molecular formula C20H18N2O2S2 B2985227 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-93-0

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2985227
CAS No.: 895454-93-0
M. Wt: 382.5
InChI Key: DHOROCJCBSQQDW-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of thiazole derivatives, including compounds structurally related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide, for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. Novel sulphonamide derivatives, including those related to the specified chemical compound, demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Cholinesterase Inhibition

Some studies focused on synthesizing thiazole derivatives to investigate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Certain N-aryl derivatives of thiazole acetamides exhibited moderate to good activities against these enzymes, suggesting their potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).

Synthesis and Biological Interest

Another area of research has involved the synthesis of thiazole compounds containing the mercapto group. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results, thus indicating their potential in developing new antibacterial and antifungal therapies (Mahajan et al., 2008).

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOROCJCBSQQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.